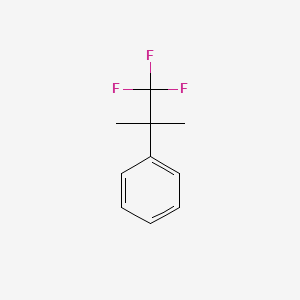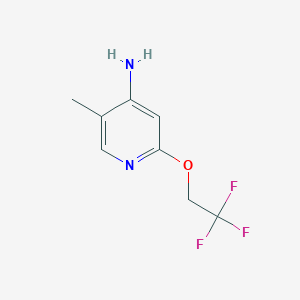
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene typically involves the introduction of the trifluoromethyl group to a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with a trifluoromethyl-containing alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted benzoic acids.
Reduction: Reduction reactions can lead to the formation of trifluoromethyl-substituted cyclohexanes.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Trifluoromethylbenzoic acid.
Reduction: Trifluoromethylcyclohexane.
Substitution: Trifluoromethyl-substituted halobenzenes.
Applications De Recherche Scientifique
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Medicine: Investigated for its potential use in the design of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism by which (2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene exerts its effects is largely influenced by the trifluoromethyl group. This group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The trifluoromethyl group also enhances the lipophilicity of the compound, which can improve its ability to cross biological membranes and interact with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the additional methyl groups.
Trifluoromethylphenol: Contains a hydroxyl group instead of the dimethyl group.
Trifluoromethylbenzoic acid: Contains a carboxyl group instead of the dimethyl group.
Uniqueness
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene is unique due to the presence of both the trifluoromethyl group and the dimethyl group, which together influence its chemical reactivity and physical properties. This combination makes it particularly useful in applications where both electron-withdrawing and steric effects are desired.
Propriétés
Formule moléculaire |
C10H11F3 |
|---|---|
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
(1,1,1-trifluoro-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C10H11F3/c1-9(2,10(11,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
IYRICGSWUCMDOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)





![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)


![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)
